3-Methyl-5-phenylpent-1-en-3-ol
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
55066-45-0 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
3-methyl-5-phenylpent-1-en-3-ol |
InChI |
InChI=1S/C12H16O/c1-3-12(2,13)10-9-11-7-5-4-6-8-11/h3-8,13H,1,9-10H2,2H3 |
InChI Key |
UWRYPWSHHZVMHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(C=C)O |
Origin of Product |
United States |
General Context and Significance of Unsaturated Tertiary Alcohols As Synthetic Intermediates
Unsaturated tertiary alcohols are a pivotal class of compounds in organic synthesis, serving as versatile building blocks for the construction of complex molecular architectures. Their defining structural feature, a hydroxyl group attached to a tertiary carbon that is also part of an unsaturated system (alkene or alkyne), provides a unique combination of steric hindrance and electronic properties. This arrangement allows for a diverse range of chemical transformations, making them valuable intermediates in the synthesis of natural products, pharmaceuticals, and advanced materials.
The synthetic utility of unsaturated tertiary alcohols stems from the reactivity of both the hydroxyl and the unsaturated moieties. The hydroxyl group can be a directing group for subsequent reactions, undergo substitution, or be eliminated to form a more substituted alkene. The carbon-carbon double or triple bond can participate in various addition reactions, cycloadditions, and rearrangements. The interplay between these two functional groups often enables regio- and stereoselective transformations that would be challenging to achieve with other substrates.
The synthesis of tertiary alcohols is often accomplished through the nucleophilic addition of organometallic reagents, such as Grignard reagents or organolithium reagents, to ketones or esters. ucalgary.cayoutube.comrutgers.edu These reactions are fundamental in carbon-carbon bond formation. youtube.com For instance, the reaction of a ketone with an organometallic reagent is a common and effective method for producing tertiary alcohols. rutgers.edu Similarly, carboxylic esters can react with two equivalents of an organolithium or Grignard reagent to yield tertiary alcohols where two of the alkyl groups are identical. ucalgary.ca Organolithium reagents are particularly noted for their high reactivity and are often preferred over Grignard reagents for additions to sterically hindered ketones. wikipedia.org
The strategic importance of unsaturated tertiary alcohols is further highlighted by their role in the synthesis of stereochemically complex molecules. The creation of tertiary alcohols with adjacent stereocenters is a significant challenge in organic synthesis due to steric hindrance. chinesechemsoc.org However, recent advancements have led to highly diastereo- and enantioselective methods for their preparation. chinesechemsoc.org
Historical Overview of the Research on Phenyl Substituted Unsaturated Alcohols
The study of phenyl-substituted unsaturated alcohols has a rich history intertwined with the development of fundamental organic reactions. The presence of the phenyl group significantly influences the reactivity and properties of these molecules. The aromatic ring can participate in electronic stabilization of reactive intermediates, direct the stereochemical outcome of reactions, and serve as a handle for further functionalization.
Early research in this area was largely driven by the desire to understand the mechanisms of classical reactions and to synthesize new compounds with interesting properties. The investigation into the esterification of tertiary and unsaturated alcohols dates back over a century, highlighting the long-standing interest in the reactivity of this class of compounds. nih.gov
The development of organometallic chemistry, particularly the use of Grignard and organolithium reagents, revolutionized the synthesis of phenyl-substituted unsaturated alcohols. These reagents provided a reliable method for creating the key carbon-carbon bonds necessary for their construction. The ability to add aryl organometallic reagents to unsaturated ketones and aldehydes opened up a vast landscape of new chemical entities.
More recently, research has focused on developing more selective and efficient methods for the synthesis of these compounds. This includes the use of transition metal catalysis to control the regio- and stereoselectivity of reactions. For example, rhodium-catalyzed migrations of Z-alkenyl groups in tertiary alcohols have been developed for the synthesis of γ,δ-unsaturated ketones. acs.org Furthermore, the unique properties of fluorinated alcohols as solvents have been explored to promote reactions that typically require catalysts. researchgate.net
The ongoing research into phenyl-substituted unsaturated alcohols continues to yield novel synthetic methodologies and provides access to a wide array of complex molecules with potential applications in various fields of science.
Scope and Objectives of the Comprehensive Research Review
Chemo- and Regioselective Carbonyl Additions
The addition of carbon nucleophiles to carbonyl compounds remains a cornerstone of carbon-carbon bond formation and a primary route to alcohols. The synthesis of this compound can be effectively achieved by the careful selection of organometallic reagents and carbonyl precursors to control chemo- and regioselectivity.
Grignard-type Additions to Enones and Aldehydes
Grignard reagents are powerful nucleophiles widely used for the formation of alcohols from carbonyl compounds. libretexts.orgmasterorganicchemistry.com The synthesis of this compound can be envisioned through the reaction of a vinyl Grignard reagent, such as vinylmagnesium bromide, with a suitable ketone precursor, namely 4-phenyl-2-butanone (also known as benzylacetone).
The reaction proceeds via the nucleophilic attack of the vinyl carbanion from the Grignard reagent on the electrophilic carbonyl carbon of 4-phenyl-2-butanone. This addition forms a magnesium alkoxide intermediate, which upon subsequent acidic workup, yields the desired tertiary allylic alcohol, this compound. The general mechanism for the Grignard reaction with a ketone is depicted below.
General Reaction Scheme:
In the context of synthesizing our target molecule, the specific reaction would be:
Specific Reaction:
The preparation of the Grignard reagent itself, phenylmagnesium bromide, is a critical step and is typically carried out by reacting bromobenzene (B47551) with magnesium metal in an anhydrous ether solvent. youtube.com Careful control of reaction conditions, particularly the exclusion of moisture, is crucial for the successful formation and reaction of the Grignard reagent. orgsyn.orglibretexts.org
| Reactant 1 | Reactant 2 | Product | Notes |
| Vinylmagnesium bromide | 4-Phenyl-2-butanone | This compound | Standard Grignard addition to a ketone. |
Organolithium and Other Organometallic Reagent Strategies
Organolithium reagents, such as vinyllithium (B1195746), offer a powerful alternative to Grignard reagents for the synthesis of alcohols. acs.org Vinyllithium is a highly reactive nucleophile that readily adds to ketones to form tertiary alcohols. The reaction of vinyllithium with 4-phenyl-2-butanone would proceed in a similar fashion to the Grignard reaction, involving nucleophilic attack on the carbonyl carbon followed by protonation of the resulting lithium alkoxide.
Specific Reaction:
While both Grignard and organolithium reagents are effective, the choice between them can sometimes be influenced by factors such as the presence of other functional groups in the molecule and desired stereoselectivity. In some cases, organolithium reagents can offer advantages in terms of reactivity and reduced side reactions.
| Reactant 1 | Reactant 2 | Product | Notes |
| Vinyllithium | 4-Phenyl-2-butanone | This compound | Similar to Grignard addition, often with higher reactivity. acs.org |
Catalytic Hydration and Reduction of Alkyne Derivatives (e.g., 3-methyl-5-phenylpent-1-yn-3-ol)
An alternative approach to the vinyl group is through the selective transformation of a corresponding alkyne. The synthesis of this compound can be achieved from its alkyne analogue, 3-methyl-5-phenylpent-1-yn-3-ol. This involves the catalytic hydration of the alkyne.
The hydration of terminal alkynes can be catalyzed by various transition metals, with ruthenium and gold complexes being particularly effective. Ruthenium-catalyzed hydration of terminal alkynes often proceeds with anti-Markovnikov selectivity to yield aldehydes. nih.gov However, for tertiary propargyl alcohols, gold-catalyzed hydration can lead to the formation of β-hydroxy ketones. nih.govucl.ac.uk The regioselectivity of the hydration is a critical factor. For the synthesis of this compound, a method that favors the formation of the corresponding methyl ketone from the terminal alkyne would be required, followed by reduction.
A more direct route would be the selective reduction of the alkyne to an alkene without affecting the tertiary alcohol. This can be achieved using specific catalytic systems, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), which is known for the syn-selective hydrogenation of alkynes to cis-alkenes.
Reaction Scheme:
Recent advancements have also explored CO2-promoted hydration of propargylic alcohols using silver-based catalytic systems in ionic liquids, offering a greener route to α-hydroxy ketones. acs.orgresearchgate.net
| Starting Material | Transformation | Catalyst/Reagents | Product |
| 3-Methyl-5-phenylpent-1-yn-3-ol | Selective Hydrogenation | Lindlar's Catalyst, H₂ | This compound |
| 3-Methyl-5-phenylpent-1-yn-3-ol | Hydration to ketone, then reduction | Au or Ru catalyst for hydration, then reducing agent | This compound |
Palladium-Catalyzed Coupling Reactions and Related Approaches
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, offering mild and highly selective methods for the synthesis of complex molecules.
Cross-Coupling Strategies for Olefin Formation
The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, provides a powerful tool for the formation of carbon-carbon bonds. wikipedia.orgorganic-chemistry.org In principle, the synthesis of this compound could be envisioned by the allylic alkylation of an enolate derived from a simpler ketone. For instance, the enolate of a suitable precursor could be reacted with an allylic electrophile in the presence of a palladium catalyst.
A plausible retrosynthetic analysis would involve disconnecting the bond between the carbon bearing the hydroxyl group and the adjacent methylene (B1212753) group. This would lead to a 2-phenyl-2-propanol (B165765) derivative as the nucleophile and a vinyl halide or triflate as the electrophile. However, a more common application of the Tsuji-Trost reaction involves the reaction of a soft nucleophile, such as a malonate derivative, with an allylic substrate. nih.gov The direct allylation of a tertiary alcohol anion is less common.
A more likely approach would be the palladium-catalyzed α-allylation of a ketone. For example, the enolate of 4-phenyl-2-butanone could be reacted with an allylating agent in the presence of a palladium catalyst. However, controlling the regioselectivity of the enolate formation and the subsequent alkylation can be challenging. Recent studies have shown that palladium-catalyzed asymmetric allylic alkylation of acyclic ketones can be achieved with high enantioselectivity and regioselectivity by using chiral ligands. nih.gov
| Nucleophile | Electrophile | Catalyst System | Reaction Type |
| Enolate of 4-phenyl-2-butanone | Allyl halide/carbonate | Pd(0) with phosphine (B1218219) ligand | Tsuji-Trost Allylic Alkylation wikipedia.orgorganic-chemistry.org |
Hydroxymethylation and Alkenylation Methodologies
Hydroxymethylation and alkenylation reactions provide alternative routes to introduce the key functional groups of the target molecule. While direct hydroxymethylation of an alkene to a tertiary alcohol is not a standard transformation, related strategies can be employed.
For instance, the palladium-catalyzed α-methylation of ketones using methanol (B129727) as a C1 source has been reported. researchgate.netbohrium.com Although this reaction introduces a methyl group rather than a hydroxymethyl group, it demonstrates the feasibility of C-C bond formation at the α-position of a ketone using a simple C1 source.
The alkenylation of ketones to form tertiary allylic alcohols is a more direct approach. This can be achieved through various methods, including the addition of vinyl organometallics as discussed in section 2.1. The use of vinylaluminum reagents catalyzed by titanium complexes has been shown to afford tertiary allylic alcohols from ketones with high enantioselectivity. organic-chemistry.org
Furthermore, tandem catalytic processes are emerging as powerful tools. For example, a rhodium-catalyzed oxidative dehydroxymethylation has been developed to convert primary alcohols into alkenes, proceeding through an oxidation-dehydroformylation sequence. nih.gov While this is the reverse of the desired transformation, it highlights the intricate transformations that can be achieved with modern catalytic systems.
| Starting Material | Reagent(s) | Product Type | Key Transformation |
| 4-Phenyl-2-butanone | Vinylaluminum reagent / Ti(OiPr)₄-(S)-BINOL | Tertiary allylic alcohol | Enantioselective vinylation of a ketone. organic-chemistry.org |
| Allylic Alcohols | Methanol / Pd(OAc)₂ | α-Methyl Ketones | Isomerization-methylation. researchgate.netbohrium.com |
Asymmetric Synthesis and Stereochemical Control
The creation of specific stereoisomers of this compound is of significant interest due to the potential for differential biological activity between enantiomers and diastereomers. Asymmetric synthesis provides the tools to selectively produce these isomers.
Enantioselective Catalysis for Chiral this compound and Analogues
The enantioselective synthesis of tertiary allylic alcohols like this compound is a formidable challenge in organic synthesis, primarily due to the steric hindrance around the ketone precursor, 4-phenyl-2-butanone. nih.gov One of the most direct methods to introduce the chiral center is through the asymmetric addition of a vinyl nucleophile to the ketone.
Catalytic asymmetric 1,2-addition of vinylzinc reagents to ketones has emerged as a promising method for generating tertiary allylic alcohols with chiral quaternary centers. nih.gov This process typically involves the hydrozirconation of a terminal alkyne, followed by transmetalation to zinc, and subsequent addition to the ketone in the presence of a chiral Lewis acid catalyst, often based on titanium. nih.gov While specific data for 4-phenyl-2-butanone is not extensively documented, the general applicability of this method to aromatic ketones suggests its potential for producing chiral this compound with high enantioselectivity.
Another powerful strategy is the catalytic asymmetric Meisenheimer rearrangement, which offers a stereospecific route to acyclic tertiary allylic alcohols. nih.gov This method is particularly advantageous as it can achieve high enantioselectivity even when the substituents at the newly formed stereocenter have similar steric bulk. nih.gov The reaction is catalyzed by robust ferrocene-based bispalladacycle catalysts and has shown broad functional group tolerance. nih.gov
The development of new electron-rich chiral monodentate ligands has also been crucial for the advancement of catalytic asymmetric vinylation of ketone enolates, providing another potential avenue for the synthesis of chiral this compound. nih.gov
Table 1: Illustrative Examples of Enantioselective Vinylation of Aromatic Ketones
| Ketone Substrate (Analogue) | Chiral Catalyst/Ligand | Vinylating Agent | Enantiomeric Excess (ee) (%) | Yield (%) | Reference |
| Acetophenone | Chiral Titanium-based Lewis Acid | Vinylzinc reagent | 92 | 95 | nih.gov |
| 2-Naphthyl methyl ketone | Chiral Titanium-based Lewis Acid | Vinylzinc reagent | 94 | 88 | nih.gov |
| Indanone | Chiral Titanium-based Lewis Acid | Vinylzinc reagent | 97 | 91 | nih.gov |
This table presents examples of enantioselective vinylation on analogous aromatic ketones to illustrate the potential of the methodology for the synthesis of chiral this compound.
Diastereoselective Routes to Substituted Derivatives
When considering the synthesis of substituted derivatives of this compound, where additional stereocenters may be present, diastereoselective control becomes paramount. The synthesis of homoallylic alcohols with adjacent tertiary and quaternary centers can be achieved with high diastereoselectivity using functionalized allylic aluminum reagents. nih.gov
Furthermore, the stereoselective synthesis of 1,4-disubstituted buten-4-ols (homoallylic alcohols) can be accomplished via an acid-catalyzed allyl-transfer reaction. organic-chemistry.org This method demonstrates that the stereochemistry of the starting γ-adducts of homoallylic alcohols dictates the geometry of the resulting α-adducts, proceeding through a six-membered cyclic transition state. organic-chemistry.org This level of control is crucial for accessing specific diastereomers of substituted analogues of this compound.
Green Chemistry and Sustainable Synthetic Pathways
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the context of synthesizing this compound, this translates to employing safer solvents, utilizing catalytic and biocatalytic methods, and sourcing starting materials from renewable feedstocks.
Solvent-Free and Mechanochemical Synthesis
Solvent-free reactions and mechanochemistry represent significant advances in green synthesis by minimizing waste and often reducing reaction times. Mechanochemical methods, which involve grinding or milling reactants together, have been successfully applied to the synthesis of aromatic ketones and the reduction of ketones to alcohols. rsc.orgresearchgate.net These techniques can be performed in the absence of bulk solvents, thereby reducing environmental impact. While specific mechanochemical synthesis of this compound has not been detailed, the general success of these methods for related transformations suggests their feasibility.
Biocatalytic and Enzymatic Transformations
Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. nih.gov Enzymes can operate under mild conditions and often exhibit high enantioselectivity, making them ideal for the synthesis of chiral molecules. nih.gov The asymmetric reduction of ketones to chiral alcohols is a well-established biocatalytic process, with alcohol dehydrogenases showing broad applicability for aromatic ketones. rsc.org
The biocatalytic synthesis of chiral tertiary alcohols is a more challenging but rapidly developing field. nih.gov While direct enzymatic vinylation of a ketone like 4-phenyl-2-butanone is not yet a common industrial process, the enantioselective reduction of a racemic mixture of this compound using lipases or other hydrolases could be a viable route to obtain one enantiomer in high purity. Research has shown that some yeast strains can asymmetrically reduce 4-phenyl-2-butanone to the corresponding chiral secondary alcohol, indicating the potential for microbial systems to be engineered for the synthesis of the target tertiary alcohol. researchgate.net
Table 2: Examples of Biocatalytic Reduction of Aromatic Ketones
| Substrate | Biocatalyst (Enzyme/Microorganism) | Product | Enantiomeric Excess (ee) (%) | Conversion (%) | Reference |
| Acetophenone | Rhodococcus ruber ADH | (S)-1-Phenylethanol | >99 | >99 | rsc.org |
| 4-Hydroxy-2-butanone | Pichia jadinii HBY61 | (R)-1,3-Butanediol | 100 | 85.1 | nih.gov |
| 4-Phenyl-2-butanone | Saccharomyces cerevisiae (modified) | (S)-4-Phenyl-2-butanol | >99 | >98 | researchgate.net |
This table illustrates the potential of biocatalysis for the stereoselective synthesis of alcohols, including those structurally related to this compound.
Utilization of Renewable Feedstocks
A key tenet of green chemistry is the use of renewable raw materials. For a molecule like this compound, which contains an aromatic ring, sourcing precursors from renewable feedstocks presents a significant opportunity. Lignin (B12514952), a major component of biomass, is a rich source of aromatic platform chemicals. Through various depolymerization techniques, lignin can be converted into valuable aromatic compounds that can serve as starting materials for the synthesis of the phenyl portion of the target molecule.
Furthermore, the fragrance and flavor industry is increasingly looking towards renewable resources for the synthesis of its compounds. rsc.org This includes the use of terpenes and other plant-derived molecules as starting points for chemical synthesis. While a direct pathway from a common renewable feedstock to this compound is not yet established, the ongoing research in biorefineries and the valorization of biomass holds promise for developing such sustainable routes in the future.
Transformations Involving the Tertiary Hydroxyl Group
The tertiary nature of the hydroxyl group in this compound significantly influences its reactivity, particularly with respect to steric hindrance and the lack of an alpha-hydrogen.
Esterification and Etherification Reactions
The formation of esters and ethers from tertiary alcohols like this compound is often challenging under standard conditions due to steric hindrance around the hydroxyl group.
Esterification: Direct esterification with carboxylic acids under acidic conditions (Fischer esterification) is generally inefficient for tertiary alcohols due to the high energy of the carbocation intermediate and the propensity for elimination (dehydration) as a competing side reaction. More effective methods would likely involve the use of more reactive acylating agents.
| Reagent Type | Example | Expected Reactivity |
| Acyl Halides | Acetyl chloride | Potentially reactive, but may require a non-nucleophilic base to scavenge HCl and minimize side reactions. |
| Acid Anhydrides | Acetic anhydride (B1165640) | Generally less reactive than acyl halides; may require a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). |
Etherification: Acid-catalyzed etherification is not a viable route for tertiary alcohols due to the ease of carbocation formation leading to elimination. The Williamson ether synthesis, which involves the alkoxide and an alkyl halide, would be a more plausible approach. The formation of the tertiary alkoxide would require a strong base, and the subsequent reaction would be most effective with a primary alkyl halide to avoid competing elimination reactions.
Oxidation Reactions to Corresponding Ketones or Carboxylic Acids
The oxidation of a tertiary alcohol such as this compound is not possible without cleavage of carbon-carbon bonds. Since there is no hydrogen atom on the carbon bearing the hydroxyl group, standard oxidation methods that form ketones or carboxylic acids are ineffective.
Under harsh oxidative conditions (e.g., strong oxidizing agents with heat), cleavage of the C-C bonds adjacent to the alcohol carbon could occur, leading to a mixture of degradation products, including a ketone (acetophenone) and other smaller fragments. However, such reactions are typically not considered synthetically useful transformations.
Dehydration Pathways to Dienyl Systems
The acid-catalyzed dehydration of this compound is an anticipated and likely facile reaction. The tertiary nature of the alcohol promotes the formation of a relatively stable tertiary carbocation upon protonation of the hydroxyl group and loss of water. This carbocation can then undergo elimination of a proton to form a conjugated diene. The formation of a conjugated system provides a thermodynamic driving force for this reaction.
A study on the asymmetric enzymatic dehydration of alkenols has provided insights into such transformations, suggesting that biocatalytic methods could also be employed to achieve dehydration. nih.gov
Reactions of the Alkenyl Moiety
The terminal double bond in this compound is susceptible to a variety of reactions typical of alkenes.
Hydrogenation and Selective Reduction Processes to Saturated Alcohols or Alkenes
The reduction of this compound can be directed towards the saturation of the double bond or the removal of the hydroxyl group, depending on the chosen reagents and reaction conditions.
Hydrogenation: Catalytic hydrogenation of the alkene is expected to proceed readily under standard conditions (e.g., H₂ gas with a metal catalyst such as palladium, platinum, or nickel) to yield the corresponding saturated alcohol, 3-methyl-5-phenylpentan-3-ol. This reaction is generally selective for the alkene in the presence of an alcohol.
| Product | Reagents |
| 3-Methyl-5-phenylpentan-3-ol | H₂, Pd/C |
Selective Reduction: While specific studies on this compound are not available, general methodologies for the reduction of allylic alcohols could be applied. For instance, achieving selective reduction to the alkene (3-methyl-5-phenylpent-1-ene) would require methods that facilitate the hydrogenolysis of the C-O bond, which can be challenging and may lead to mixtures of products.
Electrophilic Additions (e.g., Halogenation, Hydrohalogenation, Hydration)
The electron-rich double bond of this compound is susceptible to attack by electrophiles.
Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond is expected to occur, leading to the formation of a dihaloalkane. The reaction would proceed via a cyclic halonium ion intermediate.
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to the terminal alkene would be expected to follow Markovnikov's rule, with the hydrogen atom adding to the terminal carbon and the halide adding to the more substituted carbon. However, the presence of the tertiary alcohol and the potential for carbocation rearrangements could lead to a mixture of products.
Hydration: Acid-catalyzed hydration of the alkene would also be expected to follow Markovnikov's rule, leading to the formation of a diol. However, under acidic conditions, this reaction would be in competition with the dehydration of the tertiary alcohol.
Cycloaddition Reactions (e.g., Diels-Alder)
The vinyl group in this compound can potentially participate as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a cyclohexene (B86901) ring. The reactivity of the dienophile is a crucial factor, with electron-withdrawing groups generally increasing the reaction rate. masterorganicchemistry.comyoutube.com
The substituent on the vinyl group of this compound is a tertiary alcohol bearing a methyl and a phenylethyl group. This substituent is not strongly electron-withdrawing or -donating in nature, which might suggest that the vinyl group is a moderately reactive dienophile. The reaction would likely require elevated temperatures or the use of a Lewis acid catalyst to proceed efficiently.
A hypothetical Diels-Alder reaction between this compound and a simple diene like 1,3-butadiene (B125203) would yield a substituted cyclohexene. The stereochemical outcome of such a reaction would be governed by the well-established rules of the Diels-Alder reaction, with the endo product often being favored due to secondary orbital interactions.
While specific examples of Diels-Alder reactions involving this compound are not readily found in the literature, studies on similar allylic alcohols suggest that such transformations are feasible. For instance, palladium-catalyzed reactions of 2,3-allenols can lead to the formation of dendralene derivatives which can then undergo Diels-Alder reactions. researchgate.net
Table 1: Hypothetical Diels-Alder Reaction Parameters
| Diene | Dienophile | Conditions | Expected Product |
| 1,3-Butadiene | This compound | Thermal (e.g., >150 °C) or Lewis Acid (e.g., AlCl₃) | 4-(1-Hydroxy-1-methyl-3-phenylpropyl)cyclohex-1-ene |
| Cyclopentadiene | This compound | Thermal (e.g., >100 °C) | 5-(1-Hydroxy-1-methyl-3-phenylpropyl)bicyclo[2.2.1]hept-2-ene |
Transformations of the Phenyl Substituent and Remote Functionalization
The substituent attached to the phenyl ring is a 3-hydroxy-3-methylpent-1-en-4-yl group. This alkyl group is generally considered to be an activating group and an ortho, para-director for electrophilic aromatic substitution. unizin.orgyoutube.comlibretexts.orgmasterorganicchemistry.comlumenlearning.com The activating nature stems from the electron-donating inductive effect of the alkyl chain.
Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to occur at the ortho and para positions of the phenyl ring. The steric bulk of the substituent might favor substitution at the para position over the ortho positions.
An interesting possibility is an intramolecular Friedel-Crafts reaction. Under acidic conditions, the tertiary alcohol could be protonated and leave as a water molecule, generating a tertiary carbocation. This carbocation could then act as an electrophile and attack the phenyl ring, leading to a cyclized product. The formation of six-membered rings is generally favored in such intramolecular reactions. masterorganicchemistry.com
Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound
| Reagent | Reaction Type | Major Product(s) |
| HNO₃/H₂SO₄ | Nitration | 3-Methyl-5-(4-nitrophenyl)pent-1-en-3-ol and 3-Methyl-5-(2-nitrophenyl)pent-1-en-3-ol |
| Br₂/FeBr₃ | Bromination | 3-Methyl-5-(4-bromophenyl)pent-1-en-3-ol and 3-Methyl-5-(2-bromophenyl)pent-1-en-3-ol |
| H₂SO₄ (conc.) | Sulfonation | 4-(3-Hydroxy-3-methylpent-4-en-1-yl)benzenesulfonic acid |
| CH₃Cl/AlCl₃ | Friedel-Crafts Alkylation | 3-Methyl-5-(4-methylphenyl)pent-1-en-3-ol and 3-Methyl-5-(2-methylphenyl)pent-1-en-3-ol |
Allylic alcohols, particularly tertiary ones, are prone to rearrangement reactions, often under acidic conditions. organic-chemistry.orgnih.gov The driving force for these rearrangements is typically the formation of a more stable carbocation intermediate. In the case of this compound, protonation of the hydroxyl group followed by the loss of water would generate a tertiary allylic carbocation. This carbocation can then undergo a mdpi.comnih.gov-hydride shift or other rearrangements to yield different products.
For instance, a mdpi.comnih.gov-rearrangement could lead to the formation of a more stable benzylic carbocation, which upon reaction with a nucleophile (like water) would result in a different alcohol isomer. Such rearrangements are well-documented for similar systems and can be catalyzed by various transition metals or Brønsted/Lewis acids. organic-chemistry.orgnih.gov The stereospecific synthesis of tertiary allylic alcohols has been achieved through catalytic nih.govnih.gov-Meisenheimer rearrangements of the corresponding N-oxides, highlighting the potential for stereocontrolled transformations. nih.govnih.gov
Furthermore, oxidative rearrangements of tertiary allylic alcohols are also known. For example, the use of reagents like IBX (o-iodoxybenzoic acid) can lead to the formation of α,β-unsaturated ketones. researchgate.net
Mechanistic Studies of Key Transformations
Understanding the mechanisms of the reactions of this compound is crucial for predicting and controlling the outcomes of its transformations. This involves both computational and experimental approaches.
While specific computational studies on this compound are scarce, Density Functional Theory (DFT) calculations on similar systems provide valuable insights. For example, DFT studies on the palladium-catalyzed allylation of amines by allylic alcohols have elucidated the mechanistic pathways, including the formation of key intermediates and transition states. nih.govresearchgate.net These studies have shown that the reaction can proceed through different mechanisms depending on the ligands and reaction conditions.
Computational models have also been used to understand the stereoselectivity in reactions of chiral allylic alcohols. researchgate.net For instance, DFT calculations have been employed to probe the origins of stereoselectivity in the synthesis of homoallylic alcohols by pairing the chirality of a boron reagent with a catalyst. researchgate.net Such computational approaches could be applied to model the transition states of the rearrangement and cycloaddition reactions of this compound, providing a deeper understanding of the factors controlling reactivity and selectivity. A computational investigation into the rearrangement of allylic silanols suggested the reaction is under thermodynamic control. chemrxiv.org
Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step. iaea.org For instance, a primary deuterium (B1214612) KIE would be expected for a reaction where a C-H bond at a specific position is broken in the rate-limiting step. In the context of the rearrangements of this compound, measuring the KIE upon deuteration of specific positions could help to distinguish between different mechanistic pathways. Studies on the solvolysis of tertiary benzylic alcohols have utilized solvent isotope effects to probe the reaction mechanism. cdnsciencepub.comrsc.orgrsc.org
The stereochemistry of the products formed from reactions of chiral this compound would provide crucial information about the reaction mechanism. For example, a reaction that proceeds with retention of configuration would suggest a different mechanism than one that proceeds with inversion or racemization. The stereospecific synthesis of tertiary allylic alcohol derivatives has been achieved through catalytic nih.govnih.gov-Meisenheimer rearrangements, indicating that high levels of stereochemical control are possible in reactions involving such compounds. nih.govnih.gov The development of catalytic methods for the racemization of enantiomerically enriched secondary and tertiary alcohols also highlights the importance of understanding and controlling the stereochemical outcomes of these reactions. nih.gov
Spectroscopic and Chromatographic Characterization for Structural Elucidation of 3 Methyl 5 Phenylpent 1 En 3 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Analysis of Chemical Shifts, Coupling Constants, and Multiplicities
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by analyzing the chemical environment of hydrogen atoms. hw.ac.uk The ¹H NMR spectrum of 3-Methyl-5-phenylpent-1-en-3-ol exhibits characteristic signals that can be assigned to the different protons in the molecule.
Key features of the ¹H NMR spectrum include:
Aromatic Protons: A multiplet in the range of δ 7.1-7.3 ppm, corresponding to the five protons of the phenyl group. rsc.org
Vinyl Protons: The protons of the vinyl group (-CH=CH₂) give rise to distinct signals. The proton on the carbon adjacent to the tertiary alcohol (C1) typically appears as a doublet of doublets, with characteristic coupling constants for cis, trans, and geminal couplings to the other two vinyl protons.
Methylene (B1212753) Protons: The two methylene groups (C4 and C5) appear as multiplets in the aliphatic region of the spectrum.
Methyl Protons: The methyl group (C3-CH₃) shows a singlet, as it has no adjacent protons to couple with.
Hydroxyl Proton: The hydroxyl (-OH) proton signal is often a broad singlet, and its chemical shift can vary depending on the solvent and concentration. hw.ac.uk
The multiplicity of each signal (singlet, doublet, triplet, etc.) reveals the number of neighboring protons, following the n+1 rule, while the coupling constants (J values) provide information about the dihedral angles between adjacent protons, aiding in conformational analysis. hw.ac.uk
Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl-H | ~7.3 - 7.1 | Multiplet |
| Vinyl-H (C1) | ~5.9 - 5.7 | Doublet of Doublets |
| Vinyl-H (C1) | ~5.2 - 5.0 | Doublet of Doublets |
| Methylene-H (C4) | ~2.1 - 1.9 | Multiplet |
| Methylene-H (C5) | ~2.8 - 2.6 | Multiplet |
| Methyl-H (C3) | ~1.3 | Singlet |
| Hydroxyl-H | Variable | Broad Singlet |
¹³C NMR Chemical Shift Assignments and DEPT/APT Experiments
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, each unique carbon atom gives a distinct signal.
Distortionless Enhancement by Polarization Transfer (DEPT) and Attached Proton Test (APT) experiments are invaluable for distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.
DEPT-135: Shows CH and CH₃ signals pointing up, while CH₂ signals point down. Quaternary carbons are absent.
DEPT-90: Only shows CH signals.
APT: Shows CH and CH₃ signals with one phase, and CH₂ and quaternary carbons with the opposite phase.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |
| C1 (Vinyl) | ~144 | CH₂ |
| C2 (Vinyl) | ~112 | CH |
| C3 (Alcohol) | ~74 | Quaternary |
| C4 (Methylene) | ~45 | CH₂ |
| C5 (Methylene) | ~30 | CH₂ |
| C6 (Phenyl, C-ipso) | ~142 | Quaternary |
| C7, C11 (Phenyl, C-ortho) | ~128 | CH |
| C8, C10 (Phenyl, C-meta) | ~128 | CH |
| C9 (Phenyl, C-para) | ~126 | CH |
| C3-Methyl | ~28 | CH₃ |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments provide correlational information between different nuclei, which is crucial for assembling the complete molecular structure. scribd.com
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. sdsu.eduyoutube.com It is instrumental in identifying adjacent protons and tracing out the spin systems within the molecule, such as the vinyl group and the ethylphenyl fragment. princeton.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms. princeton.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.com HMBC is particularly useful for identifying connectivity across quaternary carbons, such as the C3 and C6 atoms in this compound, and for connecting the different fragments of the molecule. princeton.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY shows correlations between protons that are close in space, irrespective of whether they are bonded. This is a powerful tool for determining the stereochemistry and conformation of the molecule. For instance, NOESY can help to establish the relative orientation of the methyl group and the phenyl group with respect to the rest of the molecule. princeton.edu
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.
For this compound, the key vibrational bands are:
O-H Stretch: A broad and strong absorption band in the IR spectrum around 3400 cm⁻¹, characteristic of the hydroxyl group. nist.gov
C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are observed just below 3000 cm⁻¹.
C=C Stretch: The alkene C=C stretch gives rise to a medium intensity band around 1640 cm⁻¹. Aromatic C=C stretches appear in the 1600-1450 cm⁻¹ region.
C-O Stretch: The C-O stretch of the tertiary alcohol is typically found in the 1150-1050 cm⁻¹ region.
Out-of-Plane Bending: The vinyl group exhibits strong out-of-plane C-H bending bands in the 1000-900 cm⁻¹ region.
Raman spectroscopy is particularly useful for detecting the symmetric and non-polar C=C stretching vibrations, which may be weak in the IR spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. miamioh.edu
In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight. The fragmentation pattern would likely involve:
Loss of a methyl group: A peak at [M-15]⁺ corresponding to the loss of a CH₃ radical.
Loss of an ethyl group: A peak at [M-29]⁺ from the cleavage of the C3-C4 bond.
Loss of a vinyl group: A peak at [M-27]⁺ due to the loss of a CH₂=CH radical.
Loss of water: A peak at [M-18]⁺, which is common for alcohols.
Cleavage of the C4-C5 bond: This would lead to the formation of a stable benzyl (B1604629) cation (C₇H₇⁺) at m/z 91.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. algimed.commdpi.com By comparing the experimentally determined exact mass with the theoretical mass calculated for possible molecular formulas, the correct elemental composition of this compound can be unequivocally confirmed. This high degree of accuracy helps to distinguish between compounds that may have the same nominal mass but different elemental formulas. algimed.com
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. In the context of this compound, MS/MS provides critical information for its structural confirmation by elucidating its fragmentation pathways. The process involves the selection of a precursor ion, typically the molecular ion ([M]+•) or a protonated molecule ([M+H]+), its activation by collision-induced dissociation (CID), and the subsequent analysis of the product ions.
For a tertiary allylic alcohol like this compound (C12H16O, molecular weight: 176.25 g/mol ), the fragmentation in MS/MS is governed by the stability of the resulting carbocations and neutral losses. nih.gov The primary fragmentation pathways would likely involve:
Dehydration: The loss of a water molecule (H₂O, 18 Da) is a very common fragmentation pathway for alcohols. This would result in a stable, delocalized carbocation at m/z 158.
Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the oxygen atom. For this molecule, this could involve the loss of a vinyl radical (•CH=CH₂, 27 Da) to yield a fragment at m/z 149, or the loss of a methyl radical (•CH₃, 15 Da) to produce a fragment at m/z 161.
Cleavage with Rearrangement: The presence of the phenylethyl group can lead to characteristic cleavages. A significant peak is often observed at m/z 91, corresponding to the stable tropylium (B1234903) cation ([C₇H₇]⁺), formed through cleavage of the bond beta to the phenyl group followed by rearrangement.
The proposed fragmentation of the molecular ion (m/z 176) would generate a series of product ions that are diagnostic for the structure of this compound.
Table 1: Predicted MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Formula of Fragment | m/z of Product Ion | Neutral Loss |
|---|---|---|---|---|
| 176 | [M - H₂O]⁺ | [C₁₂H₁₄]⁺ | 158 | H₂O |
| 176 | [M - CH₃]⁺ | [C₁₁H₁₃O]⁺ | 161 | CH₃ |
| 176 | [M - C₂H₃]⁺ | [C₁₀H₁₃O]⁺ | 149 | C₂H₃ |
Advanced Chromatographic Separations for Purity Assessment and Isolation
Advanced chromatographic techniques are indispensable for the analysis of this compound, ensuring its purity and enabling the isolation of specific isomers. Both gas and liquid chromatography are employed, each offering distinct advantages for characterization.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides both separation and structural identification.
In a typical GC-MS analysis, the compound is separated from impurities on a capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms). The retention time is a characteristic property used for identification. However, due to its polarity and potential for thermal degradation (dehydration) in the hot injector or column, derivatization is sometimes employed. nih.gov Silylation, for instance, can increase thermal stability and improve peak shape. nih.gov
The mass spectrum obtained from the MS detector provides a fragmentation pattern that serves as a chemical fingerprint. For this compound, key fragments would include ions resulting from the loss of water, methyl, and vinyl groups, as well as the characteristic tropylium ion at m/z 91, confirming the presence of the phenylethyl moiety. nih.gov GC-MS is a powerful tool for assessing the purity of a sample by detecting and identifying volatile impurities. researchgate.netalsenvironmental.co.ukresearchgate.net
Table 2: Typical GC-MS Parameters for Analysis of Volatile Alcohols
| Parameter | Condition | Purpose |
|---|---|---|
| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) | Separates compounds based on boiling point and polarity. |
| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) | Transports the sample through the column. |
| Oven Program | Initial temp 50°C, ramp to 280°C at 10°C/min | Allows for the separation of compounds with a range of volatilities. |
| MS Ion Source Temp. | 230 °C | Ionizes the eluted compounds. |
| MS Quadrupole Temp. | 150 °C | Filters ions based on their mass-to-charge ratio. |
| Mass Range | m/z 40-450 | Detects a wide range of possible fragments. |
High-Performance Liquid Chromatography (HPLC) and Chiral HPLC
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, quantification, and purification of compounds that may not be suitable for GC due to low volatility or thermal instability. For this compound, reversed-phase HPLC (RP-HPLC) is a common method. sielc.com
In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.com The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Detection is commonly achieved using a UV detector, as the phenyl group in this compound provides strong chromophoric activity.
Since this compound contains a stereocenter at the C3 position, it exists as a pair of enantiomers, (R)- and (S)-3-methyl-5-phenylpent-1-en-3-ol. These enantiomers have identical physical and chemical properties in an achiral environment and thus cannot be separated by standard HPLC.
Chiral HPLC is the definitive method for separating and quantifying enantiomers. This is achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of racemic alcohols. nih.govresearchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. sigmaaldrich.comneliti.com The choice of mobile phase, often a mixture of alkanes (like n-hexane) and an alcohol modifier (like 2-propanol), is critical for achieving optimal enantioseparation. nih.gov This technique is essential for determining the enantiomeric purity or enantiomeric excess (ee) of a sample.
Table 3: Illustrative Chiral HPLC Separation Conditions
| Parameter | Condition |
|---|---|
| Column | Chiralpak® AD-H or Chiralcel® OD-H (amylose or cellulose-based CSP) |
| Mobile Phase | n-Hexane / 2-Propanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm or 254 nm |
Theoretical and Computational Chemistry Studies of 3 Methyl 5 Phenylpent 1 En 3 Ol
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can accurately predict molecular geometries, electronic structures, and various spectroscopic parameters.
Density Functional Theory (DFT) for Optimized Geometries and Energetics
Density Functional Theory (DFT) has emerged as a robust and widely used computational method for studying medium to large-sized organic molecules due to its favorable balance between accuracy and computational cost. DFT calculations are instrumental in determining the optimized geometry of 3-Methyl-5-phenylpent-1-en-3-ol, which corresponds to the lowest energy arrangement of its atoms.
By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*), the bond lengths, bond angles, and dihedral angles of the molecule can be calculated. These geometric parameters are crucial for understanding the molecule's three-dimensional structure and steric profile. For instance, the calculations would reveal the precise spatial relationship between the phenyl group, the hydroxyl group, and the vinyl group around the chiral carbon center.
Furthermore, DFT is used to calculate the energetic properties of the molecule, such as its total electronic energy and heat of formation. These values are essential for comparing the relative stabilities of different isomers or conformers of this compound.
Table 1: Representative Calculated Geometric and Energetic Parameters for a Phenyl-Substituted Tertiary Allylic Alcohol (Hypothetical Data)
| Parameter | Value |
|---|---|
| C-O Bond Length | 1.43 Å |
| C=C Bond Length | 1.34 Å |
| O-H Bond Length | 0.96 Å |
| C-C-C Bond Angle (at chiral center) | 110.5° |
| Dihedral Angle (C=C-C-O) | Varied (see Conformational Analysis) |
Ab Initio Methods for Electronic Properties and Spectroscopic Predictions
Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory and can provide very accurate electronic properties. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used for more precise calculations of electron correlation effects.
These methods are particularly valuable for predicting spectroscopic properties. For example, ab initio calculations can simulate the infrared (IR) spectrum of this compound by calculating its vibrational frequencies. The characteristic stretching frequencies for the O-H, C=C, and C-O bonds can be predicted and compared with experimental data for structural validation. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for the various protons and carbons in the molecule can be calculated, aiding in the interpretation of experimental NMR spectra.
Conformational Analysis and Potential Energy Surfaces
The presence of several single bonds in this compound allows for a multitude of possible conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. This is achieved by systematically rotating the rotatable bonds and calculating the corresponding energy, thereby generating a potential energy surface (PES).
For this compound, key rotations would include the C-C bond between the chiral center and the phenyl group, and the C-O bond of the hydroxyl group. The relative orientations of the bulky phenyl group, the methyl group, the vinyl group, and the hydroxyl group will significantly influence the stability of each conformer due to steric hindrance and potential intramolecular interactions, such as hydrogen bonding between the hydroxyl proton and the pi-electrons of the vinyl or phenyl group. researchgate.net
Computational studies on similar allylic alcohols have shown that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. researchgate.net The PES would reveal the global minimum energy conformer, which is the most populated conformation at equilibrium, as well as other local minima and the transition states that connect them.
Reaction Pathway Modeling and Mechanism Prediction
Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. For this compound, this could involve modeling its synthesis or its subsequent reactions.
Computational Elucidation of Transition States and Intermediates
A common route to tertiary alcohols like this compound is the Grignard reaction, in this case, the addition of a vinylmagnesium halide to 1-phenyl-1-propanone, followed by the addition of a methyl Grignard reagent, or a related pathway. Computational modeling of this reaction would involve locating the structures of the reactants, any intermediates (such as the magnesium alkoxide), and, crucially, the transition state. nih.govrsc.org
The transition state is a high-energy, transient species that represents the energy barrier for the reaction. By calculating the geometry and energy of the transition state, the activation energy can be determined, which is directly related to the reaction rate. The nature of the transition state, including the forming and breaking bonds, provides a detailed picture of the reaction mechanism at the molecular level. nih.gov
Prediction of Regio- and Stereoselectivity in Chemical Reactions
For a molecule with multiple reactive sites and a chiral center, predicting the outcome of a reaction in terms of its regio- and stereoselectivity is of paramount importance. Computational methods can provide valuable predictions in this regard.
For instance, in reactions where this compound acts as a substrate, such as an electrophilic addition to the double bond, computational modeling can predict which carbon of the double bond is more susceptible to attack (regioselectivity). This is often done by analyzing the distribution of electrostatic potential or the energies of possible carbocation intermediates.
Furthermore, the stereoselectivity of reactions, particularly those involving the chiral center, can be investigated. By modeling the approach of a reagent to the different faces of the molecule and calculating the energies of the corresponding transition states, it is possible to predict which diastereomer will be formed preferentially. These predictions are invaluable for designing synthetic routes that yield a specific stereoisomer of a desired product.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-Phenyl-1-propanone |
| Vinylmagnesium halide |
| Methyl Grignard reagent |
Molecular Dynamics Simulations
A significant area of investigation for this compound would be the study of intramolecular interactions. The molecule possesses a hydroxyl group capable of acting as a hydrogen bond donor, and both a phenyl ring and a vinyl group that can act as hydrogen bond acceptors. Intramolecular hydrogen bonding between the hydroxyl proton and the π-systems of the phenyl or vinyl groups could significantly influence the molecule's preferred conformation. researchgate.net Computational studies on similar flexible molecules have demonstrated the importance of weak interactions, such as n→π* interactions, in dictating conformational preferences. nih.gov MD simulations could elucidate the nature and lifetime of these intramolecular hydrogen bonds and other non-covalent interactions.
Furthermore, the behavior of this compound in different solvent environments is a critical aspect that MD simulations can probe. The solvent can have a profound effect on the conformational equilibrium and the availability of the hydroxyl group for intermolecular interactions. wikipedia.org Simulations in various solvents, from nonpolar to polar protic and aprotic, would reveal the extent of solvent-solute hydrogen bonding and how it competes with intramolecular interactions. This knowledge is vital for predicting its behavior in different chemical environments, such as during a chemical reaction or in a biological medium.
The following table illustrates the type of data that could be generated from a hypothetical molecular dynamics simulation study on the conformational preferences of this compound in different solvents.
Table 1: Hypothetical Conformational Population of this compound in Various Solvents
| Conformer | Dihedral Angle (Cα-C-O-H) | Population in Vacuum (%) | Population in Water (%) | Population in Chloroform (%) |
| A | ~60° (gauche) | 45 | 60 | 35 |
| B | ~180° (anti) | 35 | 25 | 45 |
| C | Other | 20 | 15 | 20 |
| Note: This data is illustrative and not based on published experimental or computational results for this specific molecule. |
MD simulations could also be employed to investigate the initial stages of chemical reactions involving this compound. For instance, in the context of palladium-catalyzed reactions where allylic alcohols are substrates, MD simulations can provide insights into the coordination of the alcohol to the metal center and the subsequent dynamics that lead to product formation. mdpi.com By simulating the molecule in the presence of a catalyst model, researchers could identify key interactions and energetic barriers that govern the reaction pathway.
Another potential application of MD simulations is in the study of the aggregation behavior of this compound at higher concentrations or at interfaces. Understanding how these molecules interact with each other can be important in various applications. The simulations could predict properties like the radial distribution function to describe the local molecular ordering. researchgate.net
The following table provides an example of the kind of intermolecular interaction data that could be obtained from MD simulations.
Table 2: Hypothetical Intermolecular Interaction Energies for this compound Dimers
| Interaction Type | Average Distance (Å) | Average Interaction Energy (kcal/mol) |
| O-H···O Hydrogen Bond | 2.8 | -4.5 |
| O-H···π (phenyl) Hydrogen Bond | 3.2 | -2.1 |
| π-π Stacking (phenyl-phenyl) | 3.5 | -1.5 |
| Note: This data is for illustrative purposes and does not represent experimentally verified values for this compound. |
Applications of 3 Methyl 5 Phenylpent 1 En 3 Ol As a Synthetic Building Block and Precursor
Role in the Synthesis of Complex Organic Molecules and Bioactive Scaffolds
While specific, large-scale applications of 3-methyl-5-phenylpent-1-en-3-ol in the synthesis of complex organic molecules and bioactive scaffolds are not extensively reported in publicly available literature, its structure is indicative of its potential as a valuable precursor. The presence of a tertiary alcohol and a terminal alkene allows for a variety of chemical modifications. For instance, the hydroxyl group can be used for esterification or etherification, or it can be eliminated to form a diene. The vinyl group can undergo various addition reactions, including hydrogenation, halogenation, and hydroboration-oxidation.
The synthesis of isoindolinone-based bioactive compounds, such as analogs of Pazinaclone and (S)-PD172938, highlights the importance of methylated scaffolds in medicinal chemistry for optimizing pharmacological properties. nih.gov While not directly employing this compound, this research underscores the value of its structural motifs in the design of new therapeutic agents. nih.gov Similarly, the use of pyrazolone (B3327878) structures, as seen with edaravone (B1671096) (1-phenyl-3-methyl-5-pyrazolone), as scaffolds for designing new antioxidant, anticancer, and antiviral drugs showcases the utility of phenyl and methyl groups in creating bioactive molecules. researchgate.netnih.gov
Table 1: Examples of Bioactive Scaffolds with Structural Similarities
| Compound Class | Bioactivity | Relevance of Structural Features |
| Isoindolinones | Anxiolytic, Dopamine Autoreceptor Agonist | The methyl group can significantly enhance potency and selectivity. nih.gov |
| Pyrazolones | Antioxidant, Anticancer, Antiviral | The phenyl and methyl groups are key components of the bioactive scaffold. researchgate.netnih.gov |
The structural framework of this compound, featuring a phenylpentanol skeleton, is found in various natural and synthetic compounds. While no direct application of this specific compound as a building block for natural product analogues has been found in the searched literature, its components are present in other molecules with interesting properties. For instance, the related compound 3-methyl-1-pentanol (B47404) occurs naturally in the tabasco pepper (Capsicum frutescens). wikipedia.org The synthesis of analogues of such natural products could potentially involve intermediates with a similar structure to this compound.
Utilization in Material Science and Polymer Chemistry
Information regarding the application of this compound in material science and polymer chemistry is not available in the reviewed scientific literature and patent databases.
There are no documented instances of this compound being used as a monomer or co-monomer in the synthesis of specialty polymers in the available literature.
No information has been found to suggest that this compound is used as a precursor for advanced organic materials.
Applications in Fragrance and Flavor Chemistry as an Intermediate (without sensory details)
In the realm of fragrance and flavor chemistry, this compound is not utilized for its direct organoleptic properties. thegoodscentscompany.com Instead, its value lies in its potential as a chemical intermediate for the synthesis of other aroma chemicals. thegoodscentscompany.com A closely related saturated alcohol, 3-methyl-5-phenylpentan-1-ol (B1219218) (also known as Phenylisohexanol), is a commercially significant fragrance ingredient valued for its floral and rosy notes. nih.gov The industrial synthesis of 3-methyl-5-phenylpentan-1-ol can be achieved through the hydrogenation of phenyl-dihydropyran, which is synthesized from benzaldehyde (B42025) and 3-methyl-3-buten-1-ol. google.comgoogle.com While this specific route does not explicitly mention this compound, the structural relationship suggests that the unsaturated alcohol could serve as a precursor to its saturated counterpart through hydrogenation of the double bond and subsequent dehydroxylation/hydrogenation or related transformations.
Precursor to Esters and Ethers with Aromatic Properties
The hydroxyl group of this compound serves as a primary site for synthetic modification, allowing for its theoretical use as a precursor to various esters and ethers. The presence of the phenyl group in the carbon skeleton means that derivatives of this compound inherently possess aromatic character.
Ester Synthesis: The formation of esters from alcohols is a fundamental transformation in organic chemistry, typically achieved through reaction with a carboxylic acid or its derivative (e.g., acid chloride, anhydride). In the case of this compound, a tertiary alcohol, direct esterification with a carboxylic acid under standard Fischer esterification conditions (acid catalysis) is often challenging due to steric hindrance around the hydroxyl group and the potential for acid-catalyzed dehydration or rearrangement of the allylic alcohol.
More effective methods would likely involve the use of more reactive acylating agents under milder, base-promoted conditions. For instance, reaction with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base (such as pyridine (B92270) or triethylamine) could yield the corresponding ester.
Reaction: this compound + R-COCl → 3-Methyl-5-phenylpent-1-en-3-yl R-carboxylate + HCl
While no specific esters derived directly from this compound are prominent in scientific literature, the resulting products would be of interest for their potential aromatic and volatile properties, depending on the nature of the "R" group.
Ether Synthesis: Similarly, the synthesis of ethers from this tertiary alcohol, such as through the Williamson ether synthesis, would be sterically hindered. A more plausible route would involve the formation of the corresponding alkoxide followed by reaction with a primary alkyl halide.
Reaction: this compound + NaH → Sodium 3-methyl-5-phenylpent-1-en-3-oxide
Followed by: Sodium 3-methyl-5-phenylpent-1-en-3-oxide + R-CH₂-Br → 3-(alkoxymethyl)-3-methyl-5-phenylpent-1-ene + NaBr
The reactivity of tertiary allylic alcohols allows for various synthetic transformations, although specific, documented examples for this compound are not widely reported. organic-chemistry.orgumich.eduidexlab.com These alcohols can undergo reactions like isomerization and oxidative C-C bond cleavage, which can be synthetically useful. organic-chemistry.orgchemistryviews.org
Table 1: Potential Reactions of this compound
| Reaction Type | Reactants | Potential Product | Notes |
|---|---|---|---|
| Esterification | Acyl Chloride (R-COCl), Pyridine | 3-Methyl-5-phenylpent-1-en-3-yl ester | Avoids strong acid which could cause dehydration/rearrangement. |
| Etherification | NaH, then Alkyl Halide (R-X) | 3-(Alkoxy)-3-methyl-5-phenylpent-1-ene | Williamson synthesis approach; sterically sensitive. |
| Oxidation | Mild Oxidizing Agent | Ketones via C-C bond cleavage | A known reaction pathway for tertiary allylic alcohols. chemistryviews.org |
| Isomerization | Rhenium or Palladium Catalysts | Secondary allylic alcohol | A potential rearrangement to a different isomer. organic-chemistry.org |
Role in Flavorant Synthesis (Generic)
Despite its structural features, which are often associated with fragrance and flavor compounds (an alcohol with an aromatic ring), this compound is not utilized in the flavor or fragrance industry. thegoodscentscompany.com Information from industry resources explicitly states it is "not for flavor use" and "not for fragrance use". thegoodscentscompany.com
However, its saturated analogue, 3-methyl-5-phenylpentan-1-ol , is a well-established fragrance ingredient valued for its long-lasting, fresh, floral, and rosy aroma. chemicalbook.com This related compound is used extensively in perfumes, soaps, detergents, and other personal care products. chemicalbook.comnih.govsprchemical.com The significance of 3-methyl-5-phenylpentan-1-ol highlights the importance of the aryl alkyl alcohol structural motif in the fragrance industry. nih.govresearchgate.net The difference in saturation and the position of the hydroxyl group between the two molecules lead to vastly different sensory properties and applications.
Table 2: Comparison of this compound and a Related Fragrance Compound
| Compound | Structure | Molecular Formula | Application in Flavor/Fragrance | Odor Profile |
|---|---|---|---|---|
| This compound | C₁₂H₁₆O | Not used thegoodscentscompany.com | Not described in literature | |
| 3-Methyl-5-phenylpentan-1-ol | C₁₂H₁₈O | Used as a fragrance ingredient nih.govnih.gov | Fresh, floral, rose chemicalbook.com |
Catalysis and Ligand Design (if applicable)
Based on available scientific literature and chemical databases, there are no documented applications of this compound in the fields of catalysis or ligand design. The molecule does not possess the typical structural features—such as specific chelating groups (e.g., phosphines, amines) or electronic properties—that are commonly sought after for the design of ligands for metal catalysts. Its primary reactivity is centered on its alcohol and alkene functional groups, making it a substrate for reactions rather than a component of a catalytic system.
Advanced Analytical Methodologies for Detection and Quantification in Research Contexts
Development of Robust Analytical Protocols for Purity and Yield Determination
The determination of purity and the calculation of reaction yield are critical steps following the synthesis of 3-Methyl-5-phenylpent-1-en-3-ol. A multi-faceted approach combining chromatographic and spectroscopic techniques is typically employed to ensure robust and accurate results.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques for assessing the purity of this compound. The choice between them depends on the compound's thermal stability and volatility.
Gas Chromatography-Flame Ionization Detection (GC-FID): Given its nature as a volatile alcohol, GC-FID is a suitable method for purity analysis. The flame ionization detector offers excellent sensitivity for organic compounds. For high-concentration samples, such as a nearly pure final product, a split injection method is necessary to avoid overloading the column and detector, which can lead to distorted peak shapes (e.g., shark-finning) and inaccurate quantification. chromforum.org The choice of column is critical; a polar column, such as one with a polyethylene (B3416737) glycol (wax) stationary phase, is often used for alcohol analysis. chromforum.org
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful alternative, particularly for analyzing the crude reaction mixture or if the compound exhibits thermal lability. A reversed-phase method is typically developed. The dual aromatic and alcohol character of this compound allows for multiple interaction mechanisms with the stationary phase. Modern stationary phases, such as those combining C18 with phenyl or pentafluorophenyl (PFP) ligands, can offer unique selectivity for aromatic compounds by leveraging hydrophobic and π-π interactions. youtube.com Method development involves a systematic approach, starting with understanding the analyte's physicochemical properties (like polarity and pKa) to select the appropriate column and mobile phase conditions (solvent, buffer, pH). pharmacores.comjocpr.com
Interactive Table 1: Representative Chromatographic Conditions for Analysis
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC) |
| Column | Polar (e.g., Wax-type, Elite 225) | Reversed-Phase (e.g., C18, PFP) youtube.comhelixchrom.com |
| Mobile Phase | Inert Carrier Gas (e.g., Hydrogen, Helium) | Acetonitrile (B52724)/Water or Methanol (B129727)/Water mixtures helixchrom.com |
| Detector | Flame Ionization Detector (FID) keikaventures.com | UV Detector (e.g., at 255 nm for the phenyl group) helixchrom.com |
| Injection | Split injection for pure samples chromforum.org | Liquid injection |
| Key Challenge | Potential for column overload with neat samples chromforum.org | Mobile phase optimization for peak shape & resolution pharmacores.com |
Spectroscopic Methods for Yield Determination:
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR spectroscopy is a highly accurate and destructive-free method for determining the absolute yield of a reaction without the need for isolating the product. ox.ac.uk The technique involves adding a known mass of a stable, non-reactive internal standard (IS) to the crude reaction mixture. reddit.comreddit.com The integral of a specific, non-overlapping proton signal from the product is compared to the integral of a known signal from the IS. researchgate.net By knowing the molar amounts of the starting material and the IS, and the integral ratios, the exact molar amount and thus the yield of the product can be calculated. ox.ac.ukresearchgate.net A sufficient relaxation delay (D1) is crucial for accurate quantification. reddit.com
In-situ Monitoring of Chemical Reactions Involving this compound
The synthesis of this compound, likely via the addition of a vinyl Grignard reagent to 1-phenylpropan-2-one, can be monitored in real-time using in-situ spectroscopic techniques. These process analytical technologies (PAT) provide critical information on reaction kinetics, mechanisms, and endpoints, enabling better control and optimization. researchgate.net
Infrared (IR) and Raman Spectroscopy: Both Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for monitoring chemical transformations in real-time. These techniques track the vibrational modes of molecules, allowing for the simultaneous monitoring of reactant consumption and product formation. For instance, in a Grignard reaction, one could monitor the disappearance of the ketone's carbonyl (C=O) stretch in the IR spectrum and the appearance of the alcohol's hydroxyl (O-H) stretch. researchgate.net
Raman Spectroscopy is particularly advantageous for monitoring reactions in slurries or with solids present, as it is insensitive to many common solvents and can be used to monitor the formation of organometallic intermediates. Recent studies have demonstrated the use of in-situ Raman to monitor Grignard-related reactions, such as transmetalations, by tracking the unique spectral signatures of the organometallic species involved. acs.orgacs.org This allows for the precise determination of reaction endpoints and provides insights into the reaction mechanism. acs.orgaiche.org
UV-Resonance Raman (UV-RR) can be employed to enhance the signal of specific reaction components, which is especially useful when working with low concentrations of reactants or catalysts. oxinst.com
By applying these in-situ methods to the synthesis of this compound, researchers can gain a deeper understanding of the reaction dynamics, identify potential intermediates, and ensure the reaction proceeds to completion, ultimately leading to improved efficiency and yield.
Chemo- and Biosensor Development for Environmental or Industrial Monitoring (if applicable)
While specific sensors for this compound are not described in the literature, the compound's distinct functional groups—a tertiary alcohol and a phenyl group—make it a candidate for detection by both chemosensors and biosensors.
Chemosensors: Chemosensors are artificial devices that use a chemical recognition element coupled to a transducer to produce a measurable signal upon interaction with an analyte.
Alcohol Sensors: A variety of materials have been explored for the chemiresistive sensing of alcohol vapors. mdpi.com These include metal-oxide semiconductors (MOSs), which change their electrical resistance in the presence of volatile organic compounds. mdpi.com While often requiring high operating temperatures, recent research focuses on composite materials, like those incorporating graphitic carbon nitride, that can operate at room temperature. mdpi.com
Fluorescence-based Sensors: Another approach involves "turn-on" fluorescent probes. These molecules are designed to be non-fluorescent but become highly emissive upon binding to a specific analyte, such as a metal ion or an organic molecule. rsc.orgacs.org A sensor for this compound could potentially be designed based on a host molecule that specifically recognizes the tertiary alcohol or phenyl group, triggering a change in fluorescence.
Biosensors: Biosensors utilize a biological component (e.g., an enzyme, antibody, or whole cell) for analyte recognition, offering high specificity. youtube.com
Aromatic Compound Biosensors: The phenyl group in the target molecule is a key feature for biorecognition. Researchers have developed whole-cell biosensors using bacteria, such as Pseudomonas species, that are genetically engineered to produce a signal (e.g., fluorescence or a color change) in the presence of specific aromatic compounds. nih.gov A notable example is a biosensor for styrene (B11656), which shares the phenylethyl substructure with this compound. nih.gov Such a sensor uses the natural regulatory system of the styrene catabolism pathway (StyS/StyR) to trigger the expression of a reporter gene when styrene or structurally similar molecules are detected. nih.gov
Enzyme-Based Sensors: Enzymes that specifically metabolize aromatic alcohols could be immobilized on an electrode. The enzymatic reaction would consume the analyte and produce an electrical signal, allowing for amperometric detection. google.comnih.gov
The development of such sensors would be applicable for monitoring potential environmental contamination or for process control in an industrial setting where the compound might be used or produced.
Interactive Table 2: Potential Sensor Technologies for this compound
| Sensor Type | Recognition Element | Transduction Principle | Potential Target Moiety |
| Chemosensor | Metal-Oxide Semiconductor mdpi.com | Change in Electrical Resistance | Tertiary Alcohol |
| Chemosensor | Fluorescent Probe rsc.org | Fluorescence "Turn-On" | Phenyl or Alcohol Group |
| Biosensor | Engineered Bacterium (Pseudomonas sp.) nih.gov | Gene Expression (Color/Fluorescence) | Phenyl Group (Styrenic) |
| Biosensor | Immobilized Enzyme nih.gov | Amperometric (Electrical Current) | Aromatic Alcohol |
Future Research Directions and Emerging Opportunities for 3 Methyl 5 Phenylpent 1 En 3 Ol
Exploration of Novel Catalytic Transformations and Methodologies
The presence of both a tertiary alcohol and a vinyl group in 3-Methyl-5-phenylpent-1-en-3-ol opens the door to a wide array of catalytic transformations. The direct activation of the allylic alcohol moiety in the presence of transition metal catalysts can lead to the formation of electrophilic π-allyl metal intermediates, which are versatile synthons in organic synthesis. researchgate.net This approach is part of a broader effort to develop more atom-economical and environmentally benign synthetic methods. researchgate.net
Future research could focus on several key areas:
Asymmetric Allylic Substitution: A significant opportunity lies in the development of enantioselective catalytic systems for the substitution of the hydroxyl group. While the kinetic resolution of racemic tertiary allylic alcohols has been achieved with chiral catalysts, developing methods for the direct asymmetric substitution on substrates like this compound would be a substantial advancement. sigmaaldrich.com This could provide access to a range of chiral molecules with potential applications in materials science and as intermediates for other fine chemicals.
Isomerization and Rearrangement Reactions: Palladium-catalyzed 1,3-isomerization of tertiary allylic alcohols can yield secondary allylic alcohols, which are valuable intermediates for the synthesis of α,β-unsaturated enones. bldpharm.com Investigating similar isomerizations for this compound could provide novel synthetic routes to a variety of functionalized compounds.
C-H Functionalization: Palladium-catalyzed allylic C-H alkylation of terminal olefins has been demonstrated with various nucleophiles. uni.lu Exploring the reactivity of the vinyl group in this compound in similar C-H functionalization reactions could lead to the synthesis of more complex molecular architectures.
The table below summarizes potential catalytic transformations for allylic alcohols that could be explored for this compound.
| Catalytic Transformation | Catalyst System (Example) | Potential Product Class |
| Nucleophilic Allylic Substitution | Palladium complexes | Functionalized allylic compounds |
| Isomerization | Pd(TFA)2 | Secondary allylic alcohols, enones bldpharm.com |
| C-H Alkylation | Palladium(II)/bis(sulfoxide) | Complex alkylated molecules uni.lu |
| Hydroboration | Ni(cod)2/PCy3 | Stereodefined allylic alcohols bldpharm.com |
Development of Advanced Functional Materials Based on its Molecular Architecture
The vinyl group in this compound makes it a promising monomer for the synthesis of novel polymers. The "allyl" functionality is a unique feature in polymer chemistry, allowing for the creation of polymers with diverse architectures and functionalities through various chemical reactions. google.com
Key research directions in this area include:
Synthesis of Functional Polymers: The polymerization of this compound or its derivatives could lead to polymers with pendant hydroxyl and phenyl groups. These functional groups can be further modified post-polymerization to introduce a wide range of properties. For instance, the hydroxyl group can be used for esterification or etherification, while the phenyl group can influence the polymer's thermal and mechanical properties.
Development of Smart Materials: The incorporation of this compound into polymer backbones could lead to the development of "smart" materials that respond to external stimuli. The polarity of the hydroxyl group and the hydrophobicity of the phenyl group could be exploited to create amphiphilic polymers that self-assemble into micelles or other nanostructures in aqueous environments.
Cross-linked Materials: The vinyl group can participate in cross-linking reactions, such as thiol-ene click chemistry, to form robust polymer networks. google.com These cross-linked materials could have applications as hydrogels, resins, or coatings.
The potential for creating multifunctional polymers from allylic alcohol precursors is a rapidly growing field of research.
High-Throughput Screening for New Research Applications (non-clinical)
High-throughput screening (HTS) techniques are powerful tools for the rapid discovery of new catalysts and materials. In the context of this compound, HTS could be employed to accelerate research in several areas.
Emerging opportunities include:
Catalyst Discovery: HTS can be used to screen large libraries of potential catalysts for various transformations of this compound. google.com For example, a library of chiral ligands could be rapidly screened for their effectiveness in promoting asymmetric allylic substitution. Techniques such as infrared thermography or mass spectrometry can be used to quickly assess the reaction rates and selectivities of different catalysts. google.com
Materials Science: HTS methods can be applied to explore the properties of polymers derived from this compound. For instance, polymer arrays could be synthesized and screened for properties such as thermal stability, mechanical strength, or surface energy.
Biomaterials (non-clinical): While clinical applications are excluded, HTS could be used to screen for non-clinical interactions with biological systems. For example, polymers derived from this compound could be screened for their ability to resist biofilm formation or to promote cell adhesion in in-vitro research settings.
The table below outlines some HTS techniques and their potential applications in the study of this compound.
| HTS Technique | Application |
| Infrared Thermography | Screening for exothermic catalytic reactions google.com |
| Mass Spectrometry | Investigating reaction selectivities in catalyst screening google.com |
| Fluorescence-Based Assays | Monitoring reaction progress in parallel google.com |
| Polymer Array Synthesis | Screening for material properties |
Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization
The use of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of reaction outcomes and the optimization of reaction conditions. For a molecule like this compound, where experimental data may be scarce, these computational tools are particularly valuable.
Future research in this domain could involve:
Reaction Outcome Prediction: ML models can be trained on existing datasets of allylic alcohol reactions to predict the most likely products of a given reaction involving this compound. This can help to guide experimental work and avoid unnecessary trial-and-error.
Catalyst Design and Optimization: AI algorithms can be used to design novel catalysts with enhanced activity and selectivity for specific transformations of this compound. By analyzing large datasets of catalyst structures and performance, AI can identify key features that lead to improved catalytic outcomes.
Process Optimization: ML can be employed to optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize the yield and selectivity of a desired product. This can lead to more efficient and sustainable chemical processes.
The synergy between experimental work and computational modeling will be crucial for unlocking the full potential of this compound in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
